molecular formula C7H15Cl2F3N2 B7453866 N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl

N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl

Cat. No.: B7453866
M. Wt: 255.11 g/mol
InChI Key: AQMZYCKRZPJJPA-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is a fluorinated organic compound with the molecular formula C7H15Cl2F3N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.

    Condensation Reactions: Catalysts such as acids or bases are employed to facilitate the reaction, often in solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various trifluoroethyl-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s fluorinated structure makes it valuable in the development of advanced materials with unique properties, such as increased thermal stability and hydrophobicity.

    Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)piperidine
  • 3-Fluoro-propylamine hydrochloride
  • 4-(Trifluoromethyl)piperidine

Uniqueness

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;;/h6,11-12H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMZYCKRZPJJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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